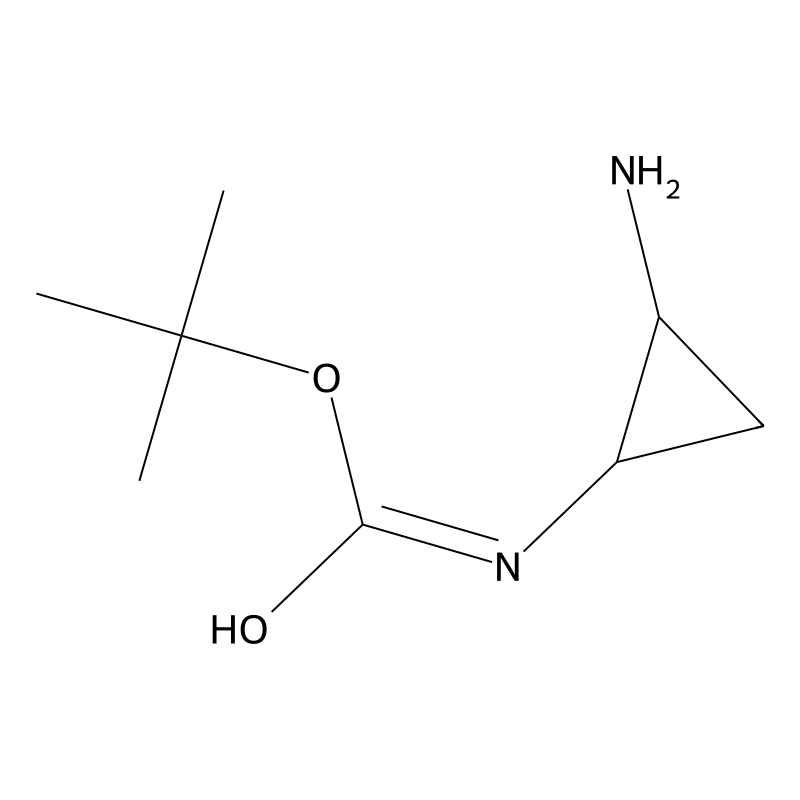tert-butyl N-(2-aminocyclopropyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Scientific Field: Organic Chemistry
Summary: tert-Butyl N-(2-aminocyclopropyl)carbamate is utilized in the synthesis of N-Boc-protected anilines using palladium-catalyzed reactions.
Experimental Procedure: The compound is reacted with aniline derivatives in the presence of a palladium catalyst to form N-Boc-protected anilines.
Tetrasubstituted Pyrrole Synthesis
Summary: tert-Butyl N-(2-aminocyclopropyl)carbamate participates in the synthesis of tetrasubstituted pyrroles.
Experimental Procedure: The compound is involved in cyclization reactions with appropriate precursors to yield tetrasubstituted pyrroles.
Results: Formation of pyrrole derivatives with ester or ketone groups at the C-3 position.
Materials Science and Polymer Chemistry
Scientific Field: Materials Science
Summary: tert-Butyl N-(2-aminocyclopropyl)carbamate can be incorporated into polymer materials.
Experimental Procedure: The compound is copolymerized with other monomers to create functional polymers.
Results: Development of new materials with tailored properties.
Tert-butyl N-(2-aminocyclopropyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopropyl ring that contains an amino group. Its molecular formula is and it exhibits interesting structural features that contribute to its reactivity and potential biological activity. The compound is noted for its unique stereochemistry, specifically the (1R,2R) configuration of the cyclopropyl amino group, which can influence its interactions with biological targets .
- Oxidation: The amino group in the compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: The carbamate group can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, yielding the corresponding amine.
- Substitution: The tert-butyl group may be substituted with various functional groups under appropriate conditions, utilizing nucleophiles or electrophiles in the reaction.
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
Research into the biological activity of tert-butyl N-(2-aminocyclopropyl)carbamate suggests that it may interact with specific molecular targets, including enzymes and receptors. Such interactions could lead to modulation of biological pathways, making it a candidate for further investigation in pharmacological studies. Its potential as a pharmaceutical intermediate is being explored, particularly in relation to its effects on various biological systems.
The synthesis of tert-butyl N-(2-aminocyclopropyl)carbamate typically involves the following steps:
- Starting Materials: The synthesis often begins with tert-butyl carbamate and a suitable cyclopropylamine derivative.
- Reaction Conditions: The reaction is commonly conducted under basic conditions using reagents like sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
- Optimization: Factors such as temperature, solvent choice (often dichloromethane or similar), and reaction time are optimized to achieve high yields and purity of the final product.
In industrial settings, similar synthetic routes may be employed but scaled for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems for enhanced production consistency .
Tert-butyl N-(2-aminocyclopropyl)carbamate has several applications across various fields:
- Chemistry: It serves as a building block in organic synthesis and can act as a protecting group for amines.
- Biology: The compound is studied for its potential interactions with biomolecules, contributing to research in biochemistry and pharmacology.
- Medicine: Ongoing research aims to explore its viability as an active pharmaceutical ingredient or intermediate in drug development.
- Industry: It is utilized in developing new materials and optimizing chemical processes.
Studies on the interactions of tert-butyl N-(2-aminocyclopropyl)carbamate with biological molecules are crucial for understanding its mechanism of action. Preliminary findings suggest that it may bind to specific enzymes or receptors, thereby influencing their activity. This aspect is under investigation to elucidate how this compound might modulate biological functions or contribute to therapeutic effects.
Several compounds exhibit structural similarities to tert-butyl N-(2-aminocyclopropyl)carbamate, each with unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate | Similar structure with different stereochemistry | Potential differences in reactivity and biological activity |
| Tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | Contains a cyclohexyl instead of a cyclopropyl ring | May influence chemical properties and applications |
| Tert-butyl N-[trans-2-aminocyclopropyl]carbamate hydrochloride | Variation in stereochemistry leading to different interactions | Unique binding characteristics due to stereochemical differences |
The uniqueness of tert-butyl N-(2-aminocyclopropyl)carbamate lies in its specific stereochemistry and the presence of the cyclopropyl ring, which can impart distinct reactivity and biological activity compared to other similar compounds .








